(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal
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Overview
Description
. This compound is a derivative of carbamate and contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate with the appropriate acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a useful tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The pyrrolidine ring is a common feature in many drugs, and modifications of this compound could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate: This compound is structurally similar but may have different substituents on the pyrrolidine ring.
tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate: Another similar compound with variations in the carbamate group.
Uniqueness
The uniqueness of tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H20N2O4 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl N-[1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h7-9H,4-6H2,1-3H3,(H,13,16)(H,14,17) |
InChI Key |
DKOFIBMWVQNGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C=O |
Origin of Product |
United States |
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